molecular formula C13H10BrN3 B11839982 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11839982
M. Wt: 288.14 g/mol
InChI Key: BSQWEAIKIAZPNI-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a benzyl group at the 3-position and a bromine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones with brominated pyridine derivatives. For example, the reaction of 6-bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine with benzyl bromide under basic conditions can yield the target compound .

Another method involves the use of microwave irradiation to facilitate the cyclization process. This method is catalyst-free and eco-friendly, involving the reaction of enaminonitriles with benzohydrazides under microwave conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological properties and enhances its potential as a therapeutic agent. The presence of the benzyl group and bromine atom at specific positions contributes to its unique reactivity and interaction with biological targets.

Biological Activity

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a benzyl group at the 3-position. Its molecular formula is C13H10BrN3C_{13}H_{10}BrN_3 with a molecular weight of approximately 288.14 g/mol. The specific substitution pattern enhances its lipophilicity and interaction with biological targets, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit enzymes involved in disease processes, particularly bromodomains linked to cancer and inflammatory diseases. The mechanism typically involves binding to specific sites on target proteins, modulating their activity.
  • Receptor Binding : The compound shows potential in targeting receptors associated with various pathologies. Its structural features allow for favorable interactions with hydrophobic pockets in these receptors.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits notable biological activity:

Biological Activity Description Reference
Anticancer ActivityInhibits growth of various cancer cell lines including breast and lung cancer cells.
Anti-inflammatory EffectsDemonstrates significant inhibition of COX-2 enzyme activity.
Antibacterial PropertiesEffective against multiple bacterial strains.
Antifungal ActivityShows promise in inhibiting fungal growth.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the anticancer properties of various triazole derivatives including this compound. It was found to significantly inhibit the proliferation of several cancer cell lines (IC50 values ranging from 10 to 30 µM), indicating its potential as an anticancer agent .
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound exhibited a strong inhibitory effect on COX-2 enzyme activity (IC50 = 0.02–0.04 µM), suggesting its potential use in treating inflammatory conditions .
  • Antimicrobial Activity : The compound was tested against common bacterial strains and showed effective antibacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Properties

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

3-benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H10BrN3/c14-11-6-7-12-15-16-13(17(12)9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

BSQWEAIKIAZPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2C=C(C=C3)Br

Origin of Product

United States

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